molecular formula C14H12BrNO B14558471 2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide CAS No. 61680-36-2

2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide

Cat. No.: B14558471
CAS No.: 61680-36-2
M. Wt: 290.15 g/mol
InChI Key: KVVQWVFNXHSNNC-UHFFFAOYSA-M
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Description

2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring fused to a pyridine ring, with a 4-methylphenyl group attached The presence of the bromide ion makes it a salt, which can influence its solubility and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with 2-bromoacetophenone to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole-pyridine structure . The reaction conditions often require refluxing in a suitable solvent, such as ethanol or acetonitrile, to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide involves its interaction with specific molecular targets. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the 4-methylphenyl group and the bromide ion distinguishes it from other oxazole derivatives, potentially leading to unique biological and chemical properties.

Properties

CAS No.

61680-36-2

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

2-(4-methylphenyl)-[1,2]oxazolo[2,3-a]pyridin-8-ium;bromide

InChI

InChI=1S/C14H12NO.BrH/c1-11-5-7-12(8-6-11)14-10-13-4-2-3-9-15(13)16-14;/h2-10H,1H3;1H/q+1;/p-1

InChI Key

KVVQWVFNXHSNNC-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3O2.[Br-]

Origin of Product

United States

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